5-Chloro-1-pentene

Description

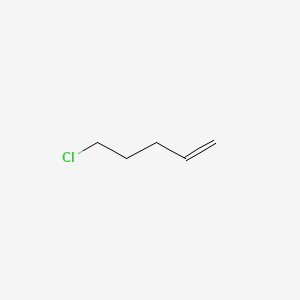

IUPAC Nomenclature and SMILES Representation

5-Chloro-1-pentene is systematically named 5-chloropent-1-ene under IUPAC guidelines, reflecting the position of the chlorine substituent on the fifth carbon of a five-carbon chain and the terminal double bond between carbons 1 and 2. Its Canonical SMILES representation is C=CCCCCl, which unambiguously encodes the linear arrangement of the molecule: a terminal double bond followed by three methylene groups and a chlorine atom at the distal end. The molecular formula is C₅H₉Cl , with a molecular weight of 104.58 g/mol .

The InChIKey UPOBJNRMUDPATE-UHFFFAOYSA-N provides a unique identifier for computational databases, enabling precise differentiation from structural isomers. The absence of hydrogen bond donors and acceptors, as well as its moderate lipophilicity (predicted XLogP3 value of 2.3), underscores its hydrophobic character.

Conformational Analysis Through Rotatable Bond Assessment

The molecule contains three rotatable bonds (C2–C3, C3–C4, and C4–C5), granting it significant conformational flexibility. These bonds enable the adoption of multiple low-energy conformers, primarily influenced by steric and electronic effects. The terminal double bond (C1=C2) restricts rotation at the first two carbons, while the chlorine atom at C5 introduces a polarizable region that weakly interacts with adjacent methylene groups in specific conformations.

Quantum mechanical simulations suggest that the antiperiplanar arrangement of the chlorine atom relative to the double bond minimizes steric clashes, stabilizing the extended conformation. This preference is less pronounced in nonpolar solvents, where van der Waals interactions dominate.

Crystallographic and Stereochemical Properties

Crystallographic data for this compound remain limited due to its liquid state at standard conditions. However, its stereochemical profile is defined by the absence of chiral centers and geometric isomerism. The terminal double bond (C1=C2) precludes cis-trans isomerism , as both substituents on the double-bonded carbons are hydrogen atoms. Substituted analogs, such as 3-chloro-1-pentene, exhibit stereochemical complexity, but this compound’s linear structure simplifies its stereochemical behavior.

Comparative studies of chlorinated alkenes highlight that the position of the chlorine atom significantly impacts molecular polarity. For this compound, the chlorine’s distance from the double bond results in a dipole moment of approximately 1.8 D, lower than isomers with proximal chlorine and double bonds.

Comparative Structural Analysis with Chlorinated Alkene Isomers

Table 1: Structural Comparison of Chlorinated Pentene Isomers

Key Structural Differences and Implications

Positional Isomerism :

Conformational Flexibility :

Synthetic Utility :

- The terminal chlorine in this compound facilitates nucleophilic substitution at C5, whereas 2- and 3-isomers favor allylic reactivity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOBJNRMUDPATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335143 | |

| Record name | 5-Chloro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-50-7 | |

| Record name | 5-Chloro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via an electrophilic addition mechanism. The AlCl₃ catalyst polarizes the HCl molecule, facilitating the formation of a carbocation intermediate at the less substituted carbon (Markovnikov addition). The chloride ion then attacks the carbocation to yield this compound.

Optimized Parameters

- Temperature: 25–40°C (ambient to mild heating)

- Catalyst Loading: 1–2 mol% AlCl₃ relative to 1-pentene

- Reaction Time: 4–6 hours

- Yield: 75–85%

Industrial Scalability

In continuous flow reactors, 1-pentene and HCl gas are introduced under controlled pressure (1–2 atm) to enhance reaction efficiency. This method achieves a throughput of 10–15 kg/h with a purity >98%.

Chlorination of 4-Penten-1-ol with Thionyl Chloride

An alternative approach involves the conversion of 4-penten-1-ol to this compound using thionyl chloride (SOCl₂) in the presence of pyridine. This method is favored for its high selectivity and minimal byproduct formation.

Reaction Protocol

- Reagent Setup: 4-Penten-1-ol and pyridine (1:1.2 molar ratio) are mixed in a four-necked flask under inert conditions.

- Addition of SOCl₂: Thionyl chloride is added dropwise at 0–5°C to prevent exothermic side reactions.

- Stirring and Quenching: The mixture is stirred at 20–30°C for 48 hours, followed by quenching with ice water.

- Purification: The crude product is distilled under reduced pressure (30 hPa) to isolate this compound.

Key Data

- Temperature Range: 0–30°C

- Molar Ratio (4-Penten-1-ol : SOCl₂): 1:1.1

- Yield: 88–92.4% after purification

- Purity: >99% (GC-MS analysis)

Comparative Analysis of Synthesis Methods

The table below contrasts the two methods in terms of efficiency, scalability, and practicality:

| Parameter | Hydrochlorination of 1-Pentene | Chlorination of 4-Penten-1-ol |

|---|---|---|

| Reaction Type | Electrophilic addition | Nucleophilic substitution |

| Catalyst | AlCl₃ | Pyridine |

| Temperature Range | 25–40°C | 0–30°C |

| Yield | 75–85% | 88–92.4% |

| Purity | >98% | >99% |

| Industrial Feasibility | High (continuous flow) | Moderate (batch processing) |

| Byproducts | Isomeric chloropentanes | Minimal (traces of HCl/SO₂) |

Critical Considerations for Optimization

Catalyst Selection

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHCl

- Molecular Weight : 104.58 g/mol

- CAS Number : 928-50-7

- IUPAC Name : 5-chloropent-1-ene

5-Chloro-1-pentene features a carbon-carbon double bond, which imparts significant reactivity. The presence of chlorine enhances its electrophilic nature, making it suitable for various chemical reactions, including nucleophilic substitutions and free radical additions.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of various organic compounds:

- Pharmaceuticals : It plays a role in the synthesis of drug candidates due to its ability to undergo diverse chemical transformations.

- Agrochemicals : The compound is utilized in developing herbicides and pesticides, contributing to agricultural chemistry.

Biological Studies

Research into the biological activity of this compound has revealed several potential applications:

- Cellular Interactions : The compound can interact with biomolecules, potentially leading to modifications in cellular processes such as gene expression and metabolic pathways. It may influence cell signaling by modulating receptor activity.

- Enzyme Studies : Investigations into its enzymatic metabolism have shown that it can produce reactive intermediates that interact with cellular components, making it a subject of interest in toxicology and pharmacology.

Industrial Applications

In industrial settings, this compound is employed for:

- Production of Specialty Chemicals : It serves as a reagent in the synthesis of various specialty chemicals used in different industries.

- Polymer Chemistry : The compound can participate in metathesis reactions, leading to the development of new polymeric materials.

Case Studies

Several studies illustrate the applications and effects of this compound:

- Synthesis of Pharmaceuticals : Research has demonstrated its utility in synthesizing complex drug molecules through nucleophilic substitution reactions.

- Biological Activity Investigation : Studies have shown that this compound can alkylate biomolecules, impacting their function and leading to potential therapeutic applications.

- Environmental Impact Research : Given its chlorinated nature, investigations into its persistence and toxicity in ecological systems are ongoing.

Mécanisme D'action

The mechanism of action of 5-Chloro-1-pentene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being electronegative, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Chloroalkenes: Positional and Chain-Length Effects

Allyl Chloride (3-Chloro-1-propene)

- Structure : C₃H₅Cl, chlorine at C3, double bond at C1–C2.

- Reactivity : Higher LUMO energy (VAE: ~0.5 eV) compared to 5-chloro-1-pentene, resulting in lower electron attachment efficiency .

- DEA Cross-Section : Peaks at ~1.2 eV, with a cross-section of 1.8 × 10⁻¹⁷ cm², ~25% lower than this compound .

4-Chloro-1-butene

- Structure : C₄H₇Cl, chlorine at C4, double bond at C1–C2.

- Conformational Stability : Exhibits three rotamers with energy differences <1.5 kcal/mol, leading to higher conformational flexibility than this compound .

- Catalytic Isomerization : Less studied, but shorter chain length may reduce steric hindrance in metal-catalyzed reactions.

6-Chloro-1-hexene

- Structure : C₆H₁₁Cl, chlorine at C6, double bond at C1–C2.

- Electron Attachment : Broader DEA cross-section peak (~1.5–2.0 eV) due to extended alkyl chain stabilizing anion resonances .

Table 1: Key Properties of Chloroalkenes

Substituted Derivatives: Functional Group Effects

5-Chloro-1-pentyne

- Structure : C₅H₇Cl, triple bond at C1–C2, chlorine at C3.

- Physical Properties : Boiling point 67–69°C (at 145 mmHg), density 0.968 g/cm³ .

- Reactivity : The sp-hybridized carbon increases electrophilicity but reduces stability in radical reactions compared to this compound.

5-Chloro-2-methyl-1-pentene

- Structure : C₆H₁₁Cl, methyl group at C2, chlorine at C4.

- Steric Effects : Methyl substitution hinders approach of catalysts, reducing isomerization efficiency compared to unsubstituted this compound .

5-Chloro-1-penten-3-one

- Structure : C₅H₇ClO, ketone group at C3, chlorine at C5.

- Reactivity : The electron-withdrawing ketone further lowers LUMO energy, enhancing electron attachment but making the compound prone to nucleophilic attacks .

Table 2: Substituted Derivatives of this compound

Isomeric Comparisons

5-Chloro-2-pentene

- Structure : Double bond at C2–C3, chlorine at C5.

- Catalytic Formation : Primary product of this compound isomerization (yield: 82–98%) under Ni catalysis .

- Stability : More thermodynamically stable due to internal double bond.

3-Chloro-1-pentene

- Structure : Chlorine at C3, double bond at C1–C2.

- Reactivity : Proximity of chlorine to the double bond increases polarity, altering regioselectivity in addition reactions.

Table 3: Isomeric Comparisons

Activité Biologique

5-Chloro-1-pentene (C5H9Cl), a chlorinated alkene, has garnered attention in biochemical research due to its potential biological activities and applications in organic synthesis. This article explores the compound's biological mechanisms, effects on cellular processes, and its significance in scientific research.

Structure and Reactivity

This compound is characterized by its carbon-carbon double bond, which contributes to its reactivity. The presence of the chlorine atom enhances its electrophilic nature, allowing it to participate in various chemical reactions, including nucleophilic substitutions and free radical additions. Its molecular structure can be represented as follows:

- Molecular Formula : C5H9Cl

- Molecular Weight : 104.58 g/mol

- CAS Number : 928-50-7

The compound's SMILES representation is C=CCCCCl, indicating the arrangement of atoms and functional groups.

The biological activity of this compound primarily arises from its ability to interact with nucleophiles in biological systems. This interaction can lead to:

- Alkylation of Biomolecules : The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function.

- Enzymatic Metabolism : Enzymes such as cytochrome P450 may metabolize this compound, producing reactive intermediates that can further engage with cellular components.

Cellular Interactions

Research indicates that this compound can influence various cellular processes:

- Cell Signaling : The compound may interact with membrane receptors, modulating signaling pathways that affect cellular responses.

- Gene Expression : It has the potential to impact transcription factors, leading to changes in gene expression profiles.

- Metabolic Changes : By interacting with metabolic enzymes, this compound can alter levels of metabolites and energy production within cells .

Research Applications

This compound is utilized in several key areas of research:

- Organic Synthesis : It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biological Studies : Investigations into its interactions with biomolecules have revealed potential applications in drug development and enzyme inhibition studies.

- Environmental Impact Studies : Its chlorinated nature raises concerns regarding environmental persistence and toxicity, making it a subject of study in ecotoxicology .

Case Studies

Several studies have explored the biological activity of this compound:

Q & A

Basic: What are the established synthetic routes for preparing 5-Chloro-1-pentene, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves hydrochlorination of 1,3-pentadiene or dehydrohalogenation of 1,5-dichloropentane. Critical parameters include temperature (optimized at 40–60°C for hydrochlorination) and catalyst selection (e.g., Ni-based catalysts for isomerization control). For example, catalytic cycles with Ni complexes at alkene:Ni ratios of 200:1 achieve 98% yield in hexane, while higher ratios (1000:1) reduce conversion efficiency due to catalyst saturation . Characterization via GC-MS and H NMR is essential to confirm regioselectivity and purity.

Basic: What analytical techniques are most reliable for characterizing this compound and distinguishing it from structural isomers?

Methodological Answer:

High-resolution C NMR is critical for resolving chemical shifts near 115–125 ppm (alkene carbons) and 40–45 ppm (chlorinated carbons). Gas chromatography (GC) with polar columns (e.g., DB-WAX) can separate this compound from 4-Chloro-1-pentene based on retention time differences. Mass spectrometry (EI-MS) fragments at m/z 106 (M) and 71 (loss of Cl) confirm molecular identity. Cross-referencing with literature data (e.g., CAS 18776-65-3) is mandatory for novel batches .

Advanced: How do solvent polarity and alkene:Ni ratios affect the catalytic isomerization of this compound to 5-Chloro-2-pentene?

Methodological Answer:

Non-polar solvents like hexane favor higher conversion rates (26% at 200:1 alkene:Ni ratio) by stabilizing the Ni catalyst’s active site. In neat conditions (no solvent), steric hindrance at 1000:1 ratios reduces catalytic cycles to 111, yielding 82% product at 13.5% conversion. Polar solvents disrupt Ni coordination, lowering turnover frequency. Kinetic studies using in situ IR spectroscopy are recommended to monitor intermediate formation .

Advanced: What mechanistic pathways explain the unexpected formation of cyclic byproducts during this compound reactions?

Methodological Answer:

Cyclization may occur via intramolecular nucleophilic substitution, where the terminal alkene acts as a nucleophile attacking the chlorinated carbon. Density Functional Theory (DFT) simulations suggest a six-membered transition state with an activation energy barrier of ~25 kcal/mol. Experimental validation requires isolating intermediates using low-temperature quench techniques (-78°C) and analyzing via H NMR coupling constants (J = 8–10 Hz for cyclic structures) .

Basic: How should researchers address discrepancies in reported thermodynamic data for this compound?

Methodological Answer:

Discrepancies in vapor pressure or enthalpy values often arise from impurities or measurement techniques (e.g., static vs. dynamic methods). Cross-validate data using the NIST Chemistry WebBook and primary literature (e.g., Ambrose et al., 1960). For novel measurements, employ differential scanning calorimetry (DSC) and ensure purity >99% via fractional distillation .

Advanced: What strategies mitigate chlorinated alkene degradation during long-term storage?

Methodological Answer:

Degradation via radical pathways is minimized by storing under inert atmospheres (Argon) with stabilizers like 0.1% BHT (butylated hydroxytoluene). Monitor stability via periodic GC analysis and UV-Vis spectroscopy (absorbance at 220 nm for conjugated dienes). For photolabile samples, amber vials and refrigeration (4°C) are critical .

Advanced: How can computational models predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Molecular dynamics (MD) simulations using software like Gaussian or ORCA can model transition states for Suzuki-Miyaura couplings. Key parameters include electron density at the Cl atom (Mulliken charges) and steric maps of the alkene moiety. Validate models experimentally by comparing predicted vs. observed regioselectivity in Pd-catalyzed reactions .

Basic: What are the key challenges in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer:

Impurities like 1,2-dichloropentane (≤0.5%) complicate quantification due to overlapping NMR signals. Use 2D NMR (HSQC, HMBC) to resolve cross-peaks, or employ GC×GC-TOFMS for enhanced separation. Calibration with spiked standards ensures accuracy at ppm levels .

Advanced: Why does this compound exhibit anomalous kinetic behavior in Diels-Alder reactions compared to non-chlorinated alkenes?

Methodological Answer:

The electron-withdrawing Cl group increases the alkene’s electrophilicity, accelerating reaction rates with electron-rich dienes. However, steric effects from the Cl substituent hinder transition-state geometry. Kinetic isotope effect (KIE) studies and Hammett plots (ρ = +1.2) confirm electronic dominance over steric factors .

Advanced: How do isotopic labeling studies (e.g., 13^{13}13C, 2^{2}2H) clarify the elimination pathways of this compound under basic conditions?

Methodological Answer:

Deuterium labeling at the β-hydrogen position (C2) reveals a predominant E2 mechanism via anti-periplanar geometry. C labeling at C1 tracks carbocation rearrangements in competing SN1 pathways. These studies require quench-flow reactors and high-sensitivity LC-MS for isotopic ratio analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.